molecular formula C8H8BrN3O B12069235 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone

Cat. No.: B12069235
M. Wt: 242.07 g/mol
InChI Key: SNZHLQGVNUAJTN-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone is a chemical compound characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an imidazolidinone moiety

Preparation Methods

The synthesis of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone typically involves the reaction of 6-bromo-2-pyridinecarboxylic acid with imidazolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-pyridinyl)-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Bromo-2-pyridinyl)-2-imidazolidinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C8H8BrN3O/c9-6-2-1-3-7(11-6)12-5-4-10-8(12)13/h1-3H,4-5H2,(H,10,13)

InChI Key

SNZHLQGVNUAJTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2=NC(=CC=C2)Br

Origin of Product

United States

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